4-Bromo-5-methyl-1H-pyrazole-3-carbonitrile
Description
Properties
IUPAC Name |
4-bromo-5-methyl-1H-pyrazole-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN3/c1-3-5(6)4(2-7)9-8-3/h1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLAYQBULDDTUEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C#N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-methyl-1H-pyrazole-3-carbonitrile typically involves the bromination of 5-methyl-1H-pyrazole-3-carbonitrile. This can be achieved through the reaction of 5-methyl-1H-pyrazole-3-carbonitrile with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-methyl-1H-pyrazole-3-carbonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazole ring.
Cyclization Reactions: It can be used as a building block in the synthesis of more complex heterocyclic compounds through cyclization reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Cyclization: Catalysts such as palladium or copper complexes are often used in cyclization reactions.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 4-azido-5-methyl-1H-pyrazole-3-carbonitrile or 4-cyano-5-methyl-1H-pyrazole-3-carbonitrile can be formed.
Oxidation Products: Oxidized derivatives of the pyrazole ring.
Cyclization Products: More complex heterocyclic structures.
Scientific Research Applications
4-Bromo-5-methyl-1H-pyrazole-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-5-methyl-1H-pyrazole-3-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the bromine and nitrile groups can influence its binding affinity and specificity towards molecular targets. The exact pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Carbonitriles
Substituent Variations and Reactivity
5-Amino-3-bromo-1-methyl-1H-pyrazole-4-carbonitrile (CAS 1390635-70-7)
- Structure: Replaces the 5-methyl group with an amino group (NH₂) at the 4-position.
- Molecular Formula : C₅H₅BrN₄, Molecular Weight : 225.03 g/mol .
- Key Differences: The amino group enhances hydrogen-bonding capacity, increasing solubility in polar solvents. This derivative is more reactive in condensation reactions, such as forming Schiff bases, compared to the methyl-substituted target compound .
5-Amino-1-(2-bromopropanoyl)-3-methyl-1H-pyrazole-4-carbonitrile (3d)
- Structure: Features a 2-bromopropanoyl substituent at the 1-position.
- Molecular Formula : C₈H₉BrN₄O, Molecular Weight : 255.2 g/mol .
- Key Differences: The bromopropanoyl group introduces a reactive α-bromo ketone moiety, enabling nucleophilic substitutions (e.g., with thiols or amines). The target compound lacks this functional handle, limiting its utility in acylative coupling reactions .
3-Amino-5-bromo-1-[(2R)-1,1,1-trifluoropropan-2-yl]-1H-pyrazole-4-carbonitrile (CAS 2309431-71-6)
- Structure: Contains a trifluoropropyl group at the 1-position and an amino group at the 3-position.
- Molecular Formula : C₇H₆BrF₃N₄, Molecular Weight : 283.05 g/mol .
- Key Differences : The trifluoropropyl group increases lipophilicity (logP ~2.5), enhancing membrane permeability. This contrasts with the target compound’s methyl group, which offers minimal steric hindrance but lower hydrophobicity .
Physicochemical and Spectral Properties
Notes:
- The cyano group in all compounds shows a characteristic IR stretch at ~2200 cm⁻¹.
- Bromine substituents contribute to distinct mass spectrometry fragmentation patterns (e.g., M+ and M+2 peaks due to ⁷⁹Br and ⁸¹Br isotopes) .
Biological Activity
4-Bromo-5-methyl-1H-pyrazole-3-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant case studies.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Bacillus subtilis | 14 | |
| Aspergillus niger | 10 |
Anticancer Activity
Studies have shown that the compound possesses anticancer properties, particularly against human cancer cell lines. In vitro assays demonstrated its ability to inhibit cell proliferation.
Table 2: Anticancer Activity Against Various Cell Lines
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The presence of the bromine atom enhances its binding affinity to enzymes and receptors involved in various pathways, leading to the modulation of cellular functions.
Enzyme Inhibition
Research has indicated that this compound acts as an inhibitor of certain enzymes, which plays a crucial role in its therapeutic effects. For instance, it has shown potential as a monoamine oxidase B (MAO-B) inhibitor, which is relevant for neurodegenerative diseases.
Case Studies
- Study on Antimicrobial Efficacy : A study published in PubMed Central evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results highlighted its significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .
- Anticancer Research : Another study focused on the anticancer properties of this compound against breast cancer cells (MCF-7). The findings showed that it induced apoptosis through the activation of caspase pathways, providing insights into its mechanism as an anticancer agent .
Q & A
Q. What are the recommended synthetic routes for 4-Bromo-5-methyl-1H-pyrazole-3-carbonitrile, and how can reaction conditions be optimized for yield?
Methodological Answer: The synthesis typically involves bromination of a pre-functionalized pyrazole precursor. A common approach includes:
- Step 1: Starting with 5-methyl-1H-pyrazole-3-carbonitrile, bromination is achieved using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–25°C.
- Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product .
- Optimization: Reaction yield (70–85%) depends on stoichiometric control of NBS and strict temperature regulation. Catalytic additives like AIBN may enhance regioselectivity .
Q. How should researchers confirm the structural integrity and purity of this compound?
Methodological Answer:
- Spectroscopic Confirmation:
- ¹H/¹³C NMR: Look for characteristic peaks: pyrazole ring protons (δ 6.5–7.5 ppm), nitrile (C≡N) at ~110–120 ppm in ¹³C NMR .
- IR Spectroscopy: Absorbance bands for C≡N (~2230 cm⁻¹) and C-Br (~560 cm⁻¹) .
- Purity Assessment: HPLC (C18 column, acetonitrile/water gradient) to verify ≥95% purity. Melting point analysis (if crystalline) can further confirm identity .
Q. What experimental protocols are recommended to assess the compound’s stability under varying storage conditions?
Methodological Answer:
- Accelerated Stability Studies:
- Expose the compound to heat (40°C), humidity (75% RH), and light (UV-vis) over 4 weeks.
- Monitor degradation via HPLC and TLC.
- Optimal Storage: Amber glass vials at –20°C under inert gas (N₂/Ar) to prevent hydrolysis or photodegradation .
Advanced Research Questions
Q. How can researchers address discrepancies in spectroscopic data between synthesized batches of this compound?
Methodological Answer:
- Data Cross-Validation:
- Compare NMR/IR with literature values (e.g., PubChem or crystallographic databases) .
- Use high-resolution mass spectrometry (HRMS) to confirm molecular formula (C₅H₄BrN₃; MW 186.01 g/mol) .
- Polymorphism Check: Perform X-ray diffraction on single crystals to rule out conformational isomers .
Q. What mechanistic studies elucidate the bromination regioselectivity on the pyrazole ring?
Methodological Answer:
- Isotopic Labeling: Use deuterated solvents or ¹⁵N-labeled precursors to track electronic effects.
- Computational Modeling: Density Functional Theory (DFT) simulations to map electron density and predict reactive sites .
- Kinetic Profiling: Monitor reaction intermediates via in-situ IR or LC-MS to identify rate-determining steps .
Q. How can X-ray crystallography resolve molecular conformation and intermolecular interactions?
Methodological Answer:
- Crystallization: Grow single crystals via slow evaporation (ethanol/water mixture).
- Data Collection: Use Cu-Kα radiation (λ = 1.5418 Å) at 298 K. Refinement with SHELX software to determine bond angles/geometry (e.g., Br-C bond length ~1.91 Å) .
Q. What in vitro assays are suitable for evaluating the compound’s pharmacological potential?
Methodological Answer:
Q. How can regioselectivity challenges during further functionalization (e.g., Suzuki coupling) be mitigated?
Methodological Answer:
- Directing Groups: Introduce temporary protecting groups (e.g., Boc) to steer cross-coupling reactions to the 4-bromo position.
- Catalytic Systems: Use Pd(PPh₃)₄ with aryl boronic acids in THF/H₂O at 80°C .
Q. What computational strategies predict reactivity in halogen-bonding interactions?
Methodological Answer:
- Molecular Dynamics (MD): Simulate solvent effects on Br···N interactions.
- Docking Studies: Model binding affinities with protein targets (e.g., kinases) using AutoDock Vina .
Q. How should researchers resolve contradictions in synthetic yields reported across studies?
Methodological Answer:
- Reproducibility Checks: Verify reagent purity (e.g., NBS ≥98%), solvent dryness, and inert atmosphere.
- Reaction Monitoring: Use in-situ NMR or GC-MS to identify side products (e.g., debrominated byproducts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
